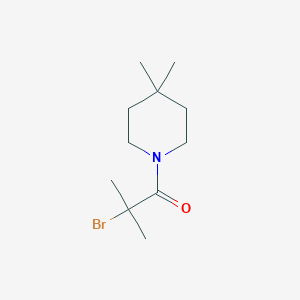
2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one
Vue d'ensemble
Description
“2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one” is a chemical compound. Unfortunately, I couldn’t find more specific information about this compound12.
Synthesis Analysis
I couldn’t find any specific information on the synthesis of "2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one"3.
Molecular Structure Analysis
I couldn’t find any specific information on the molecular structure of “2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one”.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving “2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one”.Physical And Chemical Properties Analysis
I couldn’t find any specific information on the physical and chemical properties of "2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one"1.
Applications De Recherche Scientifique
Solvent Participation in Solvolysis
The solvolysis of bromoalkanes, including compounds similar to 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one, has been a topic of research. Studies like the one by Liu, Hou, and Tsao (2009) have explored the solvolysis of tertiary bromoalkanes in various solvents. This research provides insight into the solvent participation and mechanisms involved in these processes, which is crucial for understanding the chemical behavior of such compounds (Liu, Hou, & Tsao, 2009).
Detection and Quantification in Biological Samples
The development of tests for detecting and quantifying bromopropanes, related to 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one, in human urine is significant for health and safety in industrial contexts. B'hymer and Cheever (2005) developed a method for this purpose, considering the health concerns for workers exposed to such compounds due to their chronic toxicity (B'hymer & Cheever, 2005).
Reactivity and Isomerism Studies
Müller, Fruwert, and Geiseler (1981) investigated the rotational isomerism of bromopropanes, which is relevant for understanding the physical and chemical properties of similar compounds like 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one. Their study focused on the liquid phase and aimed to understand the conformer's enthalpy differences (Müller, Fruwert, & Geiseler, 1981).
Synthesis and Application in Organic Chemistry
Scott, Schareina, Tok, and Kempe (2004) explored the synthesis of complex compounds using bromo derivatives. Their work sheds light on the methods of creating various derivatives, which can have implications for the synthesis and application of 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one in organic chemistry (Scott, Schareina, Tok, & Kempe, 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-10(2)5-7-13(8-6-10)9(14)11(3,4)12/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYIHZJNKXPAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C(C)(C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



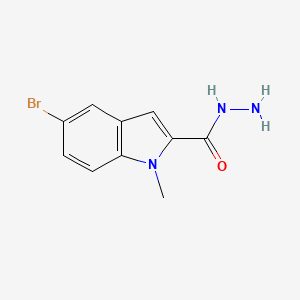

![[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B1408334.png)
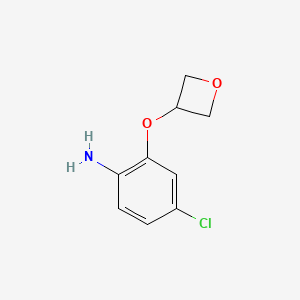
amine](/img/structure/B1408337.png)
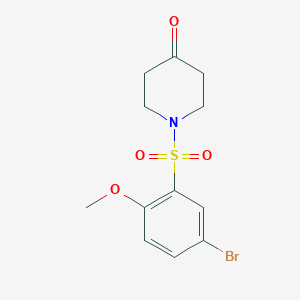
![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)



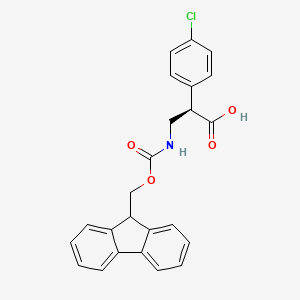
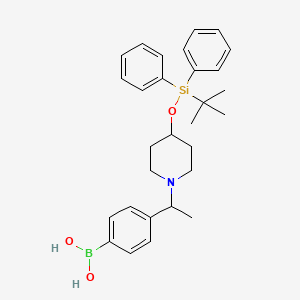
![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)
![{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408352.png)